molecular formula C11H16N2O3 B8229790 tert-Butyl (4-methoxypyridin-3-yl)carbamate

tert-Butyl (4-methoxypyridin-3-yl)carbamate

Cat. No.: B8229790
M. Wt: 224.26 g/mol
InChI Key: QSZYVPMAEQVMQU-UHFFFAOYSA-N
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Description

tert-Butyl (4-methoxypyridin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methoxy group, and a pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-Butyl (4-methoxypyridin-3-yl)carbamate typically involves the reaction of 4-methoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

tert-Butyl (4-methoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups on the pyridine ring.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl halides to form new carbon-carbon bonds.

Scientific Research Applications

tert-Butyl (4-methoxypyridin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This compound can also interact with receptors on cell membranes, modulating signal transduction pathways . The methoxy group and pyridine ring contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar compounds to tert-Butyl (4-methoxypyridin-3-yl)carbamate include:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it versatile for various research and industrial applications.

Biological Activity

Introduction

tert-Butyl (4-methoxypyridin-3-yl)carbamate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

The biological activity of this compound is attributed to its interaction with specific molecular targets, primarily through the following mechanisms:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This property is crucial for developing enzyme inhibitors that can modulate biochemical pathways.
  • Receptor Interaction : The compound can interact with receptors on cell membranes, influencing signal transduction pathways that are vital for cellular responses.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits β-secretase and acetylcholinesterase, reducing amyloid aggregation
NeuroprotectionProtects astrocytes from Aβ-induced toxicity
Antioxidant ActivityExhibits moderate antioxidant effects
Anti-inflammatoryReduces TNF-α and other inflammatory markers in cell cultures

Case Studies

  • In Vitro Studies : A study demonstrated that this compound could significantly reduce amyloid-beta aggregation in cultured astrocytes, showing an inhibition rate of up to 85% at a concentration of 100 µM .
  • In Vivo Studies : In animal models treated with scopolamine to induce memory impairment, the administration of this compound showed a reduction in Aβ plaque formation compared to untreated controls, although it was less effective than established treatments like galantamine .
  • Mechanistic Insights : The compound's ability to inhibit β-secretase was quantified with an IC50 value of approximately 15.4 nM, indicating potent activity against this enzyme involved in amyloid precursor protein processing .

Properties

IUPAC Name

tert-butyl N-(4-methoxypyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4/h5-7H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZYVPMAEQVMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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